molecular formula C16H19BrFNO2 B3244194 (3,4-Dimethoxybenzyl)(2-fluorobenzyl)amine hydrobromide CAS No. 1609407-61-5

(3,4-Dimethoxybenzyl)(2-fluorobenzyl)amine hydrobromide

Cat. No.: B3244194
CAS No.: 1609407-61-5
M. Wt: 356.23
InChI Key: VIGMELVHBDUNBD-UHFFFAOYSA-N
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Description

(3,4-Dimethoxybenzyl)(2-fluorobenzyl)amine hydrobromide is a chemical compound with the molecular formula C16H18FNO2·HBr. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of both dimethoxybenzyl and fluorobenzyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethoxybenzyl)(2-fluorobenzyl)amine hydrobromide typically involves the reaction of 3,4-dimethoxybenzylamine with 2-fluorobenzyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve more efficient purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can occur at the fluorobenzyl group, potentially converting the fluorine atom to a hydrogen atom.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the benzyl positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiolates under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of de-fluorinated benzyl derivatives.

    Substitution: Formation of azide or thiolate derivatives.

Scientific Research Applications

(3,4-Dimethoxybenzyl)(2-fluorobenzyl)amine hydrobromide is utilized in various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for its potential pharmacological properties, including its effects on neurotransmitter systems.

    Industry: Employed in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxybenzyl)(2-fluorobenzyl)amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

  • (2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide
  • (2,3-Dimethoxybenzyl)(2-fluorobenzyl)amine hydrobromide

Comparison: Compared to its similar compounds, (3,4-Dimethoxybenzyl)(2-fluorobenzyl)amine hydrobromide is unique due to the specific positioning of the methoxy and fluorobenzyl groups. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-[(2-fluorophenyl)methyl]methanamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2.BrH/c1-19-15-8-7-12(9-16(15)20-2)10-18-11-13-5-3-4-6-14(13)17;/h3-9,18H,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGMELVHBDUNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC=CC=C2F)OC.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609407-61-5
Record name Benzenemethanamine, N-[(2-fluorophenyl)methyl]-3,4-dimethoxy-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609407-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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